Lipophilicity (LogP) Differentiation: (1-Benzyl-1H-imidazol-2-yl)acetonitrile vs. Unsubstituted Imidazole Acetonitrile
The calculated LogP of (1-Benzyl-1H-imidazol-2-yl)acetonitrile is 1.99748, as reported in authoritative databases [1]. While a direct experimental comparison under identical conditions is not available, class-level inference indicates that the unsubstituted analog 2-(1H-imidazol-2-yl)acetonitrile has a significantly lower LogP (approximately -0.5 to 0.2) due to the absence of the hydrophobic benzyl group. This substantial difference in lipophilicity directly impacts membrane permeability predictions and solubility profiles in drug discovery workflows.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.99748 |
| Comparator Or Baseline | 2-(1H-imidazol-2-yl)acetonitrile (estimated LogP: -0.5 to 0.2) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.5 |
| Conditions | Calculated LogP values; experimental determination not reported in available sources |
Why This Matters
Higher LogP indicates greater hydrophobicity and potential membrane permeability, making this compound a preferred starting material when lipophilic character is required in the final target molecule.
- [1] ChemSrc. (1-Benzyl-1H-imidazol-2-yl)acetonitrile. Physical Chemical Properties: LogP = 1.99748. View Source
